Methyl 3-bromo-6-((cyclopropylmethyl)carbamoyl)picolinate
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Overview
Description
Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a cyclopropylmethyl group, and a pyridine ring. Its molecular formula is C13H15BrN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylate typically involves multiple steps. One common method includes the bromination of a pyridine derivative followed by the introduction of the cyclopropylmethyl group through a carbamoylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and carbamoylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-Bromo-6-chloropyrazine-2-carboxylate
- Methyl 3-Bromo-6-chloropyridine-2-carboxylate
- Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]picolinate
Uniqueness
Methyl 3-Bromo-6-[(cyclopropylmethyl)carbamoyl]pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H13BrN2O3 |
---|---|
Molecular Weight |
313.15 g/mol |
IUPAC Name |
methyl 3-bromo-6-(cyclopropylmethylcarbamoyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C12H13BrN2O3/c1-18-12(17)10-8(13)4-5-9(15-10)11(16)14-6-7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,14,16) |
InChI Key |
QZSXUZRHBRUTHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)C(=O)NCC2CC2)Br |
Origin of Product |
United States |
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